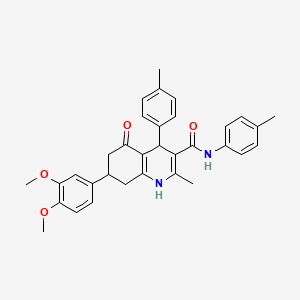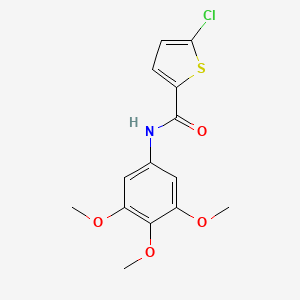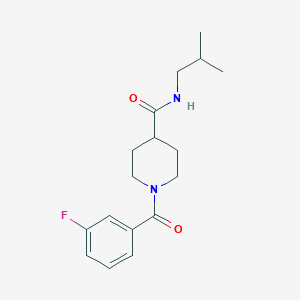![molecular formula C19H17NO2 B4702699 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline](/img/structure/B4702699.png)
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline
Vue d'ensemble
Description
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, also known as MIPO, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MIPO is a synthetic compound that belongs to the indole family and has been found to have promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is not fully understood. However, it has been proposed that 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline exerts its pharmacological effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of inflammatory responses. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to inhibit the activation of NF-κB, which leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is also stable under various conditions, which makes it suitable for long-term storage. However, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline also has low bioavailability, which means that it may not reach therapeutic concentrations in vivo.
Orientations Futures
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has promising potential for therapeutic applications in various fields of medicine. There are several future directions for research on 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline. One direction is to study the pharmacokinetics and pharmacodynamics of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline in vivo. Another direction is to explore the potential of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the exact mechanism of action of 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline and to identify potential targets for its pharmacological effects.
In conclusion, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline exerts its pharmacological effects through the inhibition of the NF-κB pathway. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline, including the study of its pharmacokinetics and pharmacodynamics in vivo, and its potential as a therapeutic agent for neurodegenerative diseases.
Applications De Recherche Scientifique
1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anti-cancer, and neuroprotective properties. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has also been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Additionally, 1-[(6-methyl-1-benzofuran-3-yl)acetyl]indoline has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-6-7-16-15(12-22-18(16)10-13)11-19(21)20-9-8-14-4-2-3-5-17(14)20/h2-7,10,12H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOLEALNVMAQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4702621.png)
![1-(ethylsulfonyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-3-piperidinecarbohydrazide](/img/structure/B4702628.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4702638.png)



![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfinyl}acetohydrazide](/img/structure/B4702673.png)

![8-{[4-(2,3-dimethylphenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4702697.png)


![dimethyl 2-[(N,N-dimethylglycyl)amino]terephthalate](/img/structure/B4702709.png)

![8,9-dimethyl-2-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4702720.png)